N-(2-Ethyl-6-methylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
This compound features a 1,2,4-triazole core substituted with phenyl and pyridin-4-yl groups at positions 4 and 5, respectively. A thioacetamide linker bridges the triazole moiety to a 2-ethyl-6-methylphenyl group. The ethyl and methyl substituents on the phenyl ring may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability .
Properties
Molecular Formula |
C24H23N5OS |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C24H23N5OS/c1-3-18-9-7-8-17(2)22(18)26-21(30)16-31-24-28-27-23(19-12-14-25-15-13-19)29(24)20-10-5-4-6-11-20/h4-15H,3,16H2,1-2H3,(H,26,30) |
InChI Key |
ORBWKCAHYLXCJY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4)C |
Origin of Product |
United States |
Biological Activity
N-(2-Ethyl-6-methylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial and anticancer activities, as well as its interactions with various biological targets.
Chemical Structure and Properties
The compound features a unique molecular architecture that includes:
- A triazole ring
- A pyridine ring
- A thioether group
Its molecular formula is , with a molecular weight of approximately 367.5 g/mol. The presence of these functional groups suggests diverse chemical reactivity and potential for biological interaction .
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties . It has been shown to interact with specific molecular targets such as enzymes and receptors, which may modulate their activity. The structural features facilitate hydrogen bonding and π–π interactions with amino acid residues in proteins.
Anticancer Activity
Research has demonstrated that this compound possesses anticancer properties . For instance, derivatives of triazole compounds have been screened against HepG2 liver cancer cells using the MTT assay. The results indicated that certain substitutions on the aryl rings significantly enhance anti-proliferative activity. Notably, compounds with electron-donating groups at specific positions exhibited lower IC50 values, indicating higher potency .
Case Studies and Research Findings
A detailed study reported the synthesis of various triazole derivatives, including the compound . The anticancer activity was assessed against HepG2 cells, revealing the following IC50 values for selected derivatives:
| Compound | IC50 (µg/mL) | Description |
|---|---|---|
| 6d | 13.004 | Most potent derivative |
| 6e | 28.399 | Least active derivative |
The structure–activity relationship (SAR) analysis highlighted that the presence of electron-donating groups at ortho and meta positions significantly enhances anti-proliferative activity .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It acts as a ligand for specific receptors, influencing downstream signaling pathways.
- Cell Cycle Arrest : Some studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis.
Scientific Research Applications
Antimicrobial and Antiviral Properties
Preliminary studies suggest that this compound exhibits notable biological activities, particularly antimicrobial and antiviral properties. The interactions with specific molecular targets such as enzymes and receptors are likely responsible for these effects. The structural features of the compound facilitate hydrogen bonding and π–π interactions with amino acid residues in proteins, which may modulate their activity effectively.
Receptor Agonism
Research has identified N-(2-Ethyl-6-methylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide as a potent agonist for olfactory receptors in insects. This property could be harnessed for developing insect repellents or attractants in pest control strategies. Further investigations are needed to elucidate its binding dynamics and downstream signaling events.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step processes that can be optimized using modern techniques such as ultrasound-assisted synthesis or microwave irradiation. These methods enhance yield and purity while allowing for the exploration of various reaction conditions to tailor the compound's properties.
Material Science Applications
Given its complex structure and functional groups, this compound may also find applications in material science. Its ability to form stable complexes with metals or other organic compounds could be explored for developing new materials with specific electronic or optical properties.
Case Studies and Comparative Analysis
To better understand the applications of N-(2-Ethyl-6-methylphenyl)-2-((4-phenyl-5-(pyridin-4-yield)-4H -1,2,4-triazol -3-yil)thio)acetamide, a comparative analysis with structurally similar compounds can provide insights into its unique attributes:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 2-{[4-amino -5-(4-fluorophenyl)- 4H -1,2, 4-triazol -3-yil]sulfanyl}-N-(2 -ethyl -6-methylphenyl)acetamide | Contains a fluorophenyl group instead of a methyl group | Potentially enhanced biological activity due to fluorine substitution |
| N-(4-chloro -2-methylphenyl)- 2-{[4-methyl -5-(pyridin -3-yield)- 4H -1, 2, 4-triazol -3-yil]thio}acetamide | Substituted with chlorine and different pyridine position | Different receptor interaction profiles due to chlorine presence |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing core heterocycles, thioacetamide linkers, or aryl substituents. Key differences in structure, synthesis, and properties are highlighted.
Table 1: Structural and Functional Comparison
Structural and Functional Analysis
- Core Heterocycle : The target’s 1,2,4-triazole (vs. 1,2,3-triazole in 6 m) may confer greater metabolic stability due to reduced ring strain . Pyridin-4-yl substitution (target) vs. pyrazin-2-yl (573948-03-5) alters electronic properties: pyridine’s lone pair on nitrogen may enhance π-π stacking, whereas pyrazine’s two nitrogens could increase polarity .
- Ethyl vs. methyl at position 4 of the triazole (573948-03-5 vs. target) may influence steric hindrance during target binding.
- Synthesis : The target compound’s synthesis may parallel ’s alkylation of thiopyrimidines, where a chloroacetamide reacts with a thiolate intermediate. In contrast, 6 m uses a click-chemistry-inspired 1,3-dipolar cycloaddition , which is regioselective but requires azide precursors.
Q & A
Q. What are the key synthetic strategies for this compound?
The synthesis involves multi-step reactions:
- Formation of the triazole core via cyclization of thiosemicarbazide intermediates.
- Thioether linkage formation between the triazole-thiol and chloroacetamide derivatives under reflux (150°C) using pyridine and Zeolite (Y-H) as catalysts.
- Purification via recrystallization (ethanol) to ensure >95% purity (HPLC). Critical parameters include solvent choice (DMF, acetonitrile) and stoichiometric control.
Q. Which spectroscopic methods confirm its molecular structure?
Q. What intermediates are critical in its synthesis?
Key intermediates:
- 4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol : Forms the heterocyclic core.
- N-(2-Ethyl-6-methylphenyl)-2-chloroacetamide : Provides the thioether linkage. Intermediate purity (>90% by TLC) is essential to avoid side reactions.
Advanced Research Questions
Q. How can reaction yields for thioether formation be optimized?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group.
- Catalyst Screening : Zeolite (Y-H) improves regioselectivity compared to base catalysts like K₂CO₃.
- Temperature Control : 120–150°C minimizes byproduct formation (e.g., disulfides). Monitor via TLC/HPLC.
Q. What computational methods predict its binding affinity with biological targets?
- Molecular Docking (AutoDock Vina) : Models interactions with enzymes (e.g., kinase ATP-binding pockets).
- MD Simulations (AMBER) : Evaluates binding stability over 100-ns trajectories.
- QSAR Studies : Correlate substituent electronegativity (pyridinyl vs. phenyl) with IC₅₀ values.
Q. How to resolve contradictions in reported bioactivity data for triazole analogs?
Discrepancies may arise from:
- Assay Variability : Cell line specificity (e.g., HeLa vs. MCF-7) or incubation time (24h vs. 48h).
- Purity Issues : Impurities >5% (e.g., unreacted intermediates) skew results.
- Structural Isomerism : Regiochemical differences (1,2,4-triazole vs. 1,3,4-triazole) affect activity. Validate via meta-analysis under standardized protocols.
Q. What strategies improve solubility for in vitro assays?
- Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity.
- Salt Formation : Hydrochloride salts enhance aqueous solubility.
- Structural Modifications : Introduce polar groups (e.g., -OH, -COOH) at non-critical positions.
Q. How to design SAR studies targeting the pyridinyl and triazolyl moieties?
- Synthesize analogs with pyridin-3-yl or pyridin-2-yl substitutions to assess steric effects.
- Replace the triazole ring with oxadiazole or imidazole to evaluate heterocycle specificity.
- Test against enzyme panels (e.g., CYP450 isoforms) and use ANOVA to identify significant activity trends.
Q. What in silico tools evaluate its ADME properties?
- SwissADME : Predicts LogP (lipophilicity) and blood-brain barrier permeability.
- pkCSM : Forecasts metabolic pathways (e.g., CYP3A4-mediated oxidation).
- ProTox-II : Estimates hepatotoxicity and mutagenicity risks.
Q. How to assess stability under varying storage conditions?
- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
- Lyophilization : Improves long-term stability by reducing hydrolytic degradation.
- Light Sensitivity : Use amber vials to prevent photolytic cleavage of the thioether bond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
